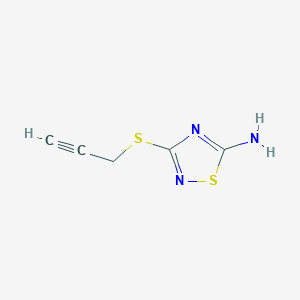

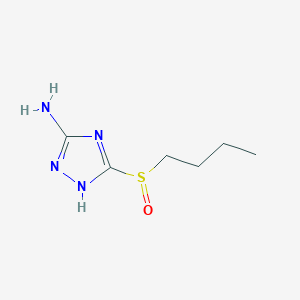

3-(Prop-2-yn-1-ylthio)-1,2,4-thiadiazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(Prop-2-yn-1-ylthio)-1,2,4-thiadiazol-5-amine” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its ring .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through a series of reactions involving the formation of the heterocyclic ring, followed by various substitutions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The presence of the thiadiazole ring and the prop-2-yn-1-yl group could potentially influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could potentially be predicted using computational methods .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Thiadiazole derivatives, including those structurally related to 3-(Prop-2-yn-1-ylthio)-1,2,4-thiadiazol-5-amine, are synthesized and characterized to explore their chemical properties and potential applications. For instance, the synthesis and characterization of various thiadiazole compounds have been reported, highlighting their potential in material science and organic chemistry (Dani et al., 2013). These studies often involve spectral, X-ray, and density functional theory (DFT) analyses to determine the compounds' molecular structures and stability, providing insights into their reactivity and potential applications.

Antimicrobial and Antiproliferative Properties

Thiadiazole derivatives exhibit significant antimicrobial and antiproliferative activities, making them of interest in the development of new therapeutic agents. Research has demonstrated that Schiff bases derived from 1,3,4-thiadiazole compounds show strong antimicrobial activity and DNA protective ability, with some compounds exhibiting cytotoxicity against cancer cell lines (Gür et al., 2020). These findings suggest that thiadiazole derivatives have potential applications in chemotherapy and antibacterial therapy.

Material Science and Organometallic Chemistry

Thiadiazole cores are utilized in the crystal engineering of organometallic materials, demonstrating their versatility in material science. The synthesis of crystalline copper(I) π-complexes featuring thiadiazole derivatives highlights their application in creating new materials with potential electronic and catalytic properties (Ardan et al., 2017).

Anticancer Research

Novel thiadiazole analogues have been synthesized and evaluated for their in vitro and in vivo anticancer activities, with some showing promising results against human cancer cell lines (Krishna et al., 2020). This research underscores the potential of thiadiazole derivatives as anticancer agents, contributing to the development of new therapeutic options.

Molecular Docking and In Silico Analysis

The design, synthesis, and molecular docking studies of thiadiazole derivatives as DNA gyrase B inhibitors showcase their potential in addressing antimicrobial resistance (Ramalakshmi et al., 2020). These studies provide a foundation for further drug discovery efforts targeting resistant bacterial strains.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with different target receptors . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide insights into the potential bioavailability of the compound.

Result of Action

Compounds with similar structures have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

3-prop-2-ynylsulfanyl-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S2/c1-2-3-9-5-7-4(6)10-8-5/h1H,3H2,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJSHIWTDNUKGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NSC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2775432.png)

![4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2775435.png)

![(Z)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2775439.png)

![4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2775443.png)

![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2775449.png)

![N-(2,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2775454.png)